molecular formula C20H21N3O2S2 B2627808 (1-Amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(morpholino)methanone CAS No. 941001-74-7

(1-Amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(morpholino)methanone

Cat. No.: B2627808
CAS No.: 941001-74-7
M. Wt: 399.53
InChI Key: KAFQXVQXVYRNKT-UHFFFAOYSA-N
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Description

(1-Amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(morpholino)methanone is a complex organic compound that features a unique structure combining a thiophene ring, an isoquinoline derivative, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(morpholino)methanone typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with isoquinoline precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is favored for its efficiency and ability to produce large quantities of aminothiophene derivatives.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(morpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, (1-Amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(morpholino)methanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine

Medicinally, this compound is being investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (1-Amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1-Amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(morpholino)methanone apart is its combination of structural elements from both thiophene and isoquinoline derivatives, along with a morpholine moiety. This unique structure provides a versatile platform for exploring new chemical and biological activities.

Properties

IUPAC Name

(1-amino-5-thiophen-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c21-16-15-12-4-1-2-5-13(12)17(14-6-3-11-26-14)22-19(15)27-18(16)20(24)23-7-9-25-10-8-23/h3,6,11H,1-2,4-5,7-10,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFQXVQXVYRNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C2C4=CC=CS4)SC(=C3N)C(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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